Methyl 2,3,4-Tri-O-isobutyryl-1-O-trichloroacetimidoyl-alpha-D-glucopyranuronate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,3,4-Tri-O-isobutyryl-1-O-trichloroacetimidoyl-alpha-D-glucopyranuronate is a complex organic compound with the molecular formula C21H30Cl3NO10 and a molecular weight of 562.82 g/mol . This compound is notable for its applications in various fields, including medicinal chemistry and synthetic organic chemistry, due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,4-Tri-O-isobutyryl-1-O-trichloroacetimidoyl-alpha-D-glucopyranuronate typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups on the glucopyranose ring are protected using isobutyryl chloride in the presence of a base such as pyridine. This step ensures selective reactivity in subsequent steps.
Formation of Trichloroacetimidoyl Group: The protected glucopyranose derivative is then reacted with trichloroacetonitrile in the presence of a base like sodium hydride to form the trichloroacetimidoyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3,4-Tri-O-isobutyryl-1-O-trichloroacetimidoyl-alpha-D-glucopyranuronate undergoes several types of chemical reactions:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to remove the trichloroacetimidoyl group, yielding the corresponding glucopyranuronic acid derivative.
Substitution Reactions: The trichloroacetimidoyl group can be substituted with other nucleophiles, such as amines or alcohols, to form various derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form carboxylic acid derivatives or reduction to form alcohol derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions include various glucopyranuronic acid derivatives, amides, esters, and alcohols, depending on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2,3,4-Tri-O-isobutyryl-1-O-trichloroacetimidoyl-alpha-D-glucopyranuronate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of complex carbohydrates and glycosides, which are important in drug development.
Synthetic Organic Chemistry: The compound serves as a building block for the synthesis of various bioactive molecules.
Biological Studies: It is used in the study of carbohydrate-protein interactions and the development of glycomimetics.
Industrial Applications: The compound is used in the production of fine chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism by which Methyl 2,3,4-Tri-O-isobutyryl-1-O-trichloroacetimidoyl-alpha-D-glucopyranuronate exerts its effects involves the reactivity of the trichloroacetimidoyl group. This group can undergo nucleophilic substitution, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,3,4-Tri-O-acetyl-1-O-trichloroacetimidoyl-alpha-D-glucopyranuronate
- **Methyl 2,3,4-Tri-O-b
Properties
IUPAC Name |
methyl (2S,3S,4S,5R,6R)-3,4,5-tris(2-methylpropanoyloxy)-6-(2,2,2-trichloroethanimidoyl)oxyoxane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30Cl3NO10/c1-8(2)15(26)31-11-12(32-16(27)9(3)4)14(33-17(28)10(5)6)19(34-13(11)18(29)30-7)35-20(25)21(22,23)24/h8-14,19,25H,1-7H3/t11-,12-,13-,14+,19+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCIDTXJAPRZHSL-BXIXQQKLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1C(C(OC(C1OC(=O)C(C)C)OC(=N)C(Cl)(Cl)Cl)C(=O)OC)OC(=O)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)O[C@H]1[C@@H]([C@H](O[C@@H]([C@@H]1OC(=O)C(C)C)OC(=N)C(Cl)(Cl)Cl)C(=O)OC)OC(=O)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30Cl3NO10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150607-96-8 |
Source
|
Record name | 2,3,4-Tri-O-isobutyryl-1-O-trichloroacetimidoyl-alpha-D-glucopyranuronic acid methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.